9-[(2S,3S,4R,5S)-3,4-Dihydroxy-6-methyl-5-[6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxan-2-yl]-4a,8,12b-trihydroxy-3-methyl-3-[6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione
9-[(2S,3S,4R,5S)-3,4-Dihydroxy-6-methyl-5-[6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxan-2-yl]-4a,8,12b-trihydroxy-3-methyl-3-[6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione
Brand Name:
Vulcanchem
CAS No.:
113395-84-9
VCID:
VC0048437
InChI:
InChI=1S/C49H62O18/c1-21-29(50)9-14-35(61-21)65-31-11-12-33(60-23(31)3)38-25(5)64-46(45(57)44(38)56)28-8-7-26-39(42(28)54)41(53)27-17-18-48(58)20-47(6,19-34(52)49(48,59)40(27)43(26)55)67-37-16-13-32(24(4)63-37)66-36-15-10-30(51)22(2)62-36/h7-8,17-18,21-25,31-33,35-38,44-46,54,56-59H,9-16,19-20H2,1-6H3/t21?,22?,23?,24?,25?,31?,32?,33?,35?,36?,37?,38-,44+,45-,46-,47?,48?,49?/m0/s1
SMILES:
CC1C(CCC(O1)C2C(OC(C(C2O)O)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=CC6(C5(C(=O)CC(C6)(C)OC7CCC(C(O7)C)OC8CCC(=O)C(O8)C)O)O)O)C)OC9CCC(=O)C(O9)C
Molecular Formula:
C49H62O18
Molecular Weight:
939 g/mol
9-[(2S,3S,4R,5S)-3,4-Dihydroxy-6-methyl-5-[6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxan-2-yl]-4a,8,12b-trihydroxy-3-methyl-3-[6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione
CAS No.: 113395-84-9
Main Products
VCID: VC0048437
Molecular Formula: C49H62O18
Molecular Weight: 939 g/mol
CAS No. | 113395-84-9 |
---|---|
Product Name | 9-[(2S,3S,4R,5S)-3,4-Dihydroxy-6-methyl-5-[6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxan-2-yl]-4a,8,12b-trihydroxy-3-methyl-3-[6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione |
Molecular Formula | C49H62O18 |
Molecular Weight | 939 g/mol |
IUPAC Name | 9-[(2S,3S,4R,5S)-3,4-dihydroxy-6-methyl-5-[6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxan-2-yl]-4a,8,12b-trihydroxy-3-methyl-3-[6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione |
Standard InChI | InChI=1S/C49H62O18/c1-21-29(50)9-14-35(61-21)65-31-11-12-33(60-23(31)3)38-25(5)64-46(45(57)44(38)56)28-8-7-26-39(42(28)54)41(53)27-17-18-48(58)20-47(6,19-34(52)49(48,59)40(27)43(26)55)67-37-16-13-32(24(4)63-37)66-36-15-10-30(51)22(2)62-36/h7-8,17-18,21-25,31-33,35-38,44-46,54,56-59H,9-16,19-20H2,1-6H3/t21?,22?,23?,24?,25?,31?,32?,33?,35?,36?,37?,38-,44+,45-,46-,47?,48?,49?/m0/s1 |
Standard InChIKey | IXPHWNDNFODHFL-NNVSXWABSA-N |
Isomeric SMILES | CC1[C@H]([C@H]([C@@H]([C@@H](O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C=CC5(C4(C(=O)CC(C5)(C)OC6CCC(C(O6)C)OC7CCC(=O)C(O7)C)O)O)O)O)O)C8CCC(C(O8)C)OC9CCC(=O)C(O9)C |
SMILES | CC1C(CCC(O1)C2C(OC(C(C2O)O)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=CC6(C5(C(=O)CC(C6)(C)OC7CCC(C(O7)C)OC8CCC(=O)C(O8)C)O)O)O)C)OC9CCC(=O)C(O9)C |
Canonical SMILES | CC1C(CCC(O1)C2C(OC(C(C2O)O)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=CC6(C5(C(=O)CC(C6)(C)OC7CCC(C(O7)C)OC8CCC(=O)C(O8)C)O)O)O)C)OC9CCC(=O)C(O9)C |
Synonyms | grincamycin |
PubChem Compound | 3086550 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume